Dicarbonate

説明

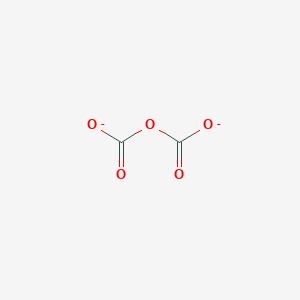

Structure

2D Structure

3D Structure

特性

CAS番号 |

214335-04-3 |

|---|---|

分子式 |

C2O5-2 |

分子量 |

104.02 g/mol |

IUPAC名 |

carboxylato carbonate |

InChI |

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/p-2 |

InChIキー |

ZFTFAPZRGNKQPU-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])OC(=O)[O-] |

正規SMILES |

C(=O)([O-])OC(=O)[O-] |

同義語 |

pyrocarbonate pyrocarbonic acid pyrocarbonic acid, potassium salt |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the N-Boc Protection of Primary Amines

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the reaction between di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) and primary amines. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, valued for its stability and facile removal under mild acidic conditions.[1][2][3] This document details the reaction mechanism, summarizes quantitative data, provides established experimental protocols, and visualizes key processes to support advanced chemical research and development.

Core Reaction Mechanism

The N-Boc protection of a primary amine with di-tert-butyl this compound is a nucleophilic acyl substitution reaction.[3][4] The fundamental process involves the nucleophilic nitrogen of the primary amine attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1][5]

The reaction can proceed with or without a basic catalyst.

1.1. Uncatalyzed Mechanism

In the absence of an external base, the reaction proceeds through the following steps:

-

Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks a carbonyl carbon of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[1][6]

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. This results in the cleavage of the C-O bond, expelling a tert-butyl carbonate anion as a leaving group and forming a protonated N-Boc protected amine.[1][7]

-

Proton Transfer & Decomposition: The tert-butyl carbonate anion is a relatively strong base and deprotonates the N-Boc amine.[7] This unstable tert-butyl bicarbonate then rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[3][7] Alternatively, a second molecule of the primary amine can act as the base to deprotonate the intermediate.[1]

The formation of CO₂ gas is a key driving force for the reaction's completion and necessitates that the reaction is not conducted in a sealed vessel.[4][7]

1.2. Base-Catalyzed Mechanism

The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), accelerates the reaction.[1] The base facilitates the deprotonation of the positively charged nitrogen in the intermediate, speeding up the formation of the final product.[4] This approach is particularly useful when the starting material is an amine salt (e.g., a hydrochloride salt), where the base is required to neutralize the salt and liberate the free amine for reaction.[2]

Caption: Mechanism of N-Boc protection of a primary amine.

Quantitative Data: Reaction Conditions and Yields

The N-Boc protection is a highly efficient and versatile reaction applicable to a wide range of primary amines. Reaction conditions are generally mild, and yields are typically high. The following table summarizes representative data from various studies, illustrating the impact of different solvents and catalysts.

| Entry | Substrate (Amine) | (Boc)₂O (equiv.) | Catalyst/Base (equiv.) | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Aniline | 1.0 | Iodine (0.1) | Solvent-free | 10 | 98 | [8] |

| 2 | Benzylamine | 1.0 | Iodine (0.1) | Solvent-free | 5 | 99 | [8] |

| 3 | 4-Nitroaniline | 1.0 | Iodine (0.1) | Solvent-free | 15 | 96 | [8] |

| 4 | Glycine methyl ester | 1.0 | None | Water/Acetone (9.5:0.5) | 10 | 95 | [9] |

| 5 | L-Alanine methyl ester | 1.0 | None | Water/Acetone (9.5:0.5) | 8 | 98 | [9] |

| 6 | 4-Chloroaniline | 1.1 | NaHCO₃ (1.5) | Dioxane/Water | 120 | 95 | [10] |

| 7 | Cyclohexylamine | 1.1 | TEA (1.2) | THF | 60 | >95 | [4] |

Note: This table is a compilation of representative data. Yields may vary based on specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Precise and reproducible experimental procedures are critical for successful synthesis. Below is a detailed protocol for a typical N-Boc protection of a primary amine.

3.1. Materials

-

Primary amine (1.0 equiv)

-

Di-tert-butyl this compound ((Boc)₂O) (1.1–1.2 equiv)[2]

-

Base (optional, e.g., Triethylamine, NaHCO₃) (1.1–1.5 equiv)[3]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[3][10]

-

Deionized water

-

1 M HCl (for work-up if a base like triethylamine is used)[3]

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware including a round-bottom flask, separatory funnel, and rotary evaporator.

3.2. General Procedure

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[3]

-

Addition of Base (Optional): If using a base like triethylamine, add it (1.1 equiv) to the stirred amine solution. If the amine is an HCl salt, 2.2 equivalents of base will be required.

-

Reagent Addition: To the stirred solution, add di-tert-butyl this compound (1.1 equiv) portion-wise or in one go.[2]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.[9]

-

Quenching and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or DCM.[2] Transfer the solution to a separatory funnel.

-

Washing:

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[2][9]

-

Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[2][9]

Caption: Standard experimental workflow for N-Boc protection.

Conclusion

The reaction of di-tert-butyl this compound with primary amines is a robust, high-yielding, and fundamental transformation in organic chemistry. Its mechanism is well-understood, proceeding through a nucleophilic attack and the subsequent decomposition of an unstable carbonate intermediate. The reaction's flexibility in terms of solvent choice and the optional use of a base make it adaptable for a vast array of substrates. The detailed protocols and mechanistic understanding provided herein serve as a critical resource for researchers engaged in the synthesis of complex molecules where precise control of amine reactivity is paramount.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

Spectroscopic Characterization of Dicarbonate Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize dicarbonate intermediates. Dicarbonates, intermediates often utilized in organic synthesis, particularly in the formation of carbonates and carbamates, require precise characterization to ensure reaction monitoring and product purity. This document details the application of key spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—for the unambiguous identification and quantification of these transient species.

Spectroscopic Data of this compound Intermediates

The following tables summarize the characteristic spectroscopic data for several common this compound intermediates. This information is crucial for the identification and differentiation of these compounds in reaction mixtures.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the characteristic carbonyl (C=O) stretching vibrations in this compound intermediates. The presence of two carbonyl groups linked by an oxygen atom results in symmetric and asymmetric stretching modes, often observed as two distinct bands at higher wavenumbers compared to simple carbonates.[1]

| Compound Name | Structure | C=O Asymmetric Stretch (ν_as(C=O)) [cm⁻¹] | C=O Symmetric Stretch (ν_s(C=O)) [cm⁻¹] | C-O-C Stretch (ν(C-O-C)) [cm⁻¹] | Reference(s) |

| Dimethyl this compound | CH₃-O-CO-O-CO-O-CH₃ | ~1832 | ~1760 | ~1156 | [2][3] |

| Diethyl Pyrocarbonate | CH₃CH₂-O-CO-O-CO-O-CH₂CH₃ | ~1820 - 1775 | ~1750 | ~1250 - 1210 | [1] |

| Di-tert-butyl this compound | (CH₃)₃C-O-CO-O-CO-O-C(CH₃)₃ | ~1810 | ~1765 | ~1160 | |

| α,β-diglycerol this compound (bicyclic) | C₇H₈O₆ | 1798 (five-membered ring), 1747 (six-membered ring) | - | - | [4] |

| Di(succinimido) carbonate | C₉H₈N₂O₇ | ~1780 | ~1740 | - | [3][5][6][7] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound intermediates. The carbonyl carbons of the this compound moiety typically resonate in the downfield region of the spectrum, and their chemical shifts can be influenced by the nature of the substituent groups.

| Compound Name | Structure | Carbonyl Carbon (C=O) Chemical Shift [ppm] | Other Characteristic Chemical Shifts [ppm] | Reference(s) |

| Diethyl Pyrocarbonate | CH₃CH₂-O-CO-O-CO-O-CH₂CH₃ | ~150.5 | O-C H₂: ~66.5, C H₃: ~13.9 | [5] |

| bis(cyclic carbonate)s (from PO3G) | - | ~155.8 | O-C H: ~76.1, O-C H₂: ~66.6 | [8] |

| α-(cyclic carbonate), ω-hydroxyl end functional PDLLA | - | ~154.4 | - | [9] |

Raman Spectroscopy Data

Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for studying symmetric vibrations. The symmetric stretching of the carbonate group in various environments gives rise to strong and characteristic Raman bands.

| Species | Symmetric C-O Stretch (ν₁(CO₃²⁻)) [cm⁻¹] | Other Characteristic Bands [cm⁻¹] | Reference(s) |

| Sodium Bicarbonate | ~1060 | - | [10] |

| Calcium Carbonate | ~1097 | - | [10] |

| Magnesium Carbonate | ~1123 | - | [10] |

Experimental Protocols

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Reaction Monitoring

ATR-FTIR is a powerful technique for in-situ, real-time monitoring of chemical reactions involving this compound intermediates. It allows for the direct analysis of liquid or solid samples without extensive preparation.

Objective: To monitor the formation and consumption of a this compound intermediate during a chemical reaction.

Materials and Equipment:

-

FTIR spectrometer equipped with an ATR accessory (e.g., diamond or ZnSe crystal).

-

Reaction vessel compatible with the ATR probe.

-

Reactants and solvents for the synthesis of the this compound intermediate.

-

Data acquisition and analysis software.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectra to remove any instrumental and environmental artifacts.

-

Initial Reactant Spectrum: Record the spectrum of the initial reaction mixture before the addition of the final reactant that initiates the formation of the this compound intermediate. This will serve as the reference spectrum (time = 0).

-

Reaction Initiation: Add the final reactant to the reaction vessel and immediately start acquiring spectra at regular time intervals (e.g., every 30 seconds or 1 minute, depending on the reaction kinetics).

-

Data Acquisition: Continue collecting spectra throughout the course of the reaction until it reaches completion or equilibrium. Ensure that the reaction mixture is well-stirred to maintain homogeneity at the ATR crystal surface.

-

Data Analysis:

-

Subtract the background spectrum from each of the collected sample spectra.

-

Identify the characteristic absorption bands of the this compound intermediate (refer to Table 1.1).

-

Plot the absorbance of a characteristic peak of the this compound intermediate as a function of time to obtain a kinetic profile of its formation and consumption.

-

Similarly, monitor the disappearance of reactant peaks and the appearance of product peaks to gain a comprehensive understanding of the reaction progress.

-

Visualization of Workflows and Pathways

Workflow for Spectroscopic Identification of this compound Intermediates

The following diagram illustrates a logical workflow for the identification and characterization of this compound intermediates using a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic identification of this compound intermediates.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N'-Disuccinimidyl Carbonate (DSC) [oakwoodchemical.com]

- 4. Structure characterization of functional histidine residues and carbethoxylated derivatives in peptides and proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Di(succinimido) carbonate | C9H8N2O7 | CID 676246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Dicarbonate-Based Electrolytes in Advancing Battery Technology: A Technical Guide

For Immediate Release

[City, State] – The quest for safer, more efficient, and higher-voltage lithium-ion batteries has led researchers to explore novel electrolyte formulations. Among the most promising candidates are dicarbonate-based electrolytes, which offer unique physicochemical properties that address the limitations of conventional carbonate electrolytes. This technical guide provides an in-depth analysis of the synthesis, properties, and performance of this compound-based electrolytes, tailored for researchers, scientists, and professionals in drug development and materials science.

This compound solvents, characterized by two carbonate groups within a single molecule, have demonstrated the potential to enhance the thermal and electrochemical stability of electrolytes.[1] These properties are critical for developing next-generation energy storage devices, including those operating at voltages exceeding 5V.[2][3][4]

Synthesis and Preparation of this compound Electrolytes

The synthesis of this compound compounds is typically achieved through the acylation of diols.[5] A general procedure involves the reaction of a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, with a chloroformate, like methyl chloroformate or ethyl chloroformate.[5]

General Synthesis Protocol:

A detailed, step-by-step synthesis procedure is outlined below, based on established methodologies.[5][6]

Materials:

-

1,3-Propanediol (98%)

-

Ethylene glycol (99.8%)

-

Ethyl chloroformate (99%)

-

Methyl chloroformate (99%)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Activated molecular sieves (4 Å)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

Procedure:

-

The diol is dissolved in anhydrous DCM.

-

The solution is cooled in an ice bath.

-

The chloroformate is added dropwise to the cooled solution while stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The resulting solution is washed with deionized water to remove any unreacted diol and other water-soluble byproducts.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound product.

-

The product is further purified by vacuum distillation.

-

The purified this compound is stored over activated molecular sieves in an argon-filled glovebox.[5][7]

-

Electrolytes are prepared by dissolving a specific molar ratio of LiTFSI into the this compound solvent.[5][7] For example, a molar ratio of r = [LiTFSI]/[C=O] = 0.1 is commonly used for comparative studies.[5][7][8]

The following diagram illustrates the general workflow for synthesizing this compound electrolytes.

Caption: Workflow for this compound electrolyte synthesis and preparation.

Physicochemical Properties of this compound Electrolytes

The performance of an electrolyte is intrinsically linked to its physicochemical properties, including ionic conductivity, viscosity, thermal stability, and electrochemical stability.

Ionic Conductivity and Viscosity

This compound-based electrolytes generally exhibit lower ionic conductivity compared to conventional electrolytes composed of dimethyl carbonate (DMC) or diethyl carbonate (DEC).[5] This is often attributed to their higher viscosity.[7][9] However, the conductivity is comparable to other emerging electrolyte systems.[5] The relationship between temperature, viscosity, and ionic conductivity is a critical aspect of their characterization. As temperature increases, viscosity typically decreases, leading to an increase in ionic conductivity.[5][8]

The ionic conductivity of this compound electrolytes is also influenced by the salt concentration.[5] Initially, conductivity increases with salt concentration due to a higher number of charge carriers. However, beyond a certain point, the increasing viscosity and ion-pairing effects can lead to a decrease in conductivity.[5][7][8]

Table 1: Ionic Conductivity and Viscosity of Various this compound Electrolytes at 25°C (r = [LiTFSI]/[C=O] = 0.1)

| This compound Structure | Ionic Conductivity (mS/cm) | Viscosity (cP) |

| PM (Propyl Methyl) | ~0.3 | ~20 |

| EM (Ethyl Methyl) | ~0.3 | ~20 |

| EE (Ethyl Ethyl) | ~0.1 | ~40 |

| PE (Propyl Ethyl) | ~0.1 | ~40 |

Data compiled from graphical representations in cited literature.[5]

Experimental Protocol for Ionic Conductivity Measurement:

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring ionic conductivity.

Apparatus:

-

VMP3 Potentiostat (Biologic) or equivalent

-

Swagelok-type cell with two blocking electrodes

-

PTFE spacer (250 µm)

-

Temperature chamber

Procedure:

-

Assemble the Swagelok-type cell in an argon-filled glovebox.

-

Place a small amount of the this compound electrolyte onto one of the blocking electrodes.

-

Use a 250 µm PTFE spacer to control the distance between the electrodes.

-

Seal the cell.

-

Place the cell in a temperature chamber and allow it to equilibrate for at least 30 minutes at the desired temperature.

-

Perform EIS measurements over a frequency range of 1 MHz to 1 Hz with an AC amplitude of 10 mV.

-

The ionic conductivity (σ) is calculated from the bulk resistance (Rb) obtained from the Nyquist plot, the thickness of the spacer (l), and the area of the electrode (A) using the formula: σ = l / (Rb * A).

-

Measurements are typically performed in triplicate to ensure accuracy.[8]

The following diagram illustrates the experimental workflow for measuring ionic conductivity.

Caption: Workflow for ionic conductivity measurement using EIS.

Thermal Stability

The thermal stability of electrolytes is paramount for battery safety. This compound electrolytes have been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These studies help determine the decomposition temperatures and thermal behavior of the electrolytes. The choice of lithium salt can also influence thermal stability, with LiTFSI generally offering higher thermal stability than LiPF6.[5] In some cases, this compound electrolytes have shown higher thermal stability compared to conventional LiPF6 carbonate electrolytes.[10]

Table 2: Thermal Properties of Selected this compound Electrolytes

| Electrolyte System | Onset Decomposition Temperature (°C) | Method |

| LiPF6 in EC/DEC | ~170 (with LiPF6) | TGA |

| Dimethyl this compound (DMDC) based | >200 | TGA |

| LiTFSI-LiODFB dual-salt in carbonate | 271 | DSC |

Data compiled from various sources.[1][10][11]

Experimental Protocol for Thermal Analysis (TGA/DSC):

Apparatus:

-

TGA/DSC instrument (e.g., Mettler Toledo DSC1, NETZSCH STA 449 F1 Jupiter)

-

Aluminum crucibles (40 µL) with pierced lids

Procedure:

-

In an argon-filled glovebox, pipette a small amount (typically 8-10 mg) of the electrolyte into an aluminum crucible.[12]

-

Seal the crucible with a pierced lid to allow for the escape of evolved gases.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

-

The onset decomposition temperature is determined from the TGA curve, and thermal transitions (e.g., melting, boiling, decomposition) are identified from the DSC curve.[5]

Electrochemical Stability Window

A wide electrochemical stability window (ESW) is essential for high-voltage battery applications. This compound-based electrolytes have shown promising results in this regard. For instance, an electrolyte based on dimethyl 2,5-dioxahexanedioate has demonstrated anodic stability up to 5.2 V (vs. Li/Li+).[2][3][4] This superior stability is attributed to the unique chemical structure of the this compound solvent and its solvation properties.[2][3]

Table 3: Electrochemical Stability Window of this compound-Based Electrolytes

| This compound Solvent | Anodic Stability Limit (V vs. Li/Li+) |

| Dimethyl 2,5-dioxahexanedioate | 5.2 |

| Dimethyl this compound (DMDC) | Enhanced anodic stability |

Data compiled from cited literature.[1][2][3][4]

Experimental Protocol for Electrochemical Stability Window Measurement:

Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is used to determine the ESW.

Apparatus:

-

Potentiostat

-

Three-electrode cell (e.g., coin cell)

-

Working electrode (e.g., platinum or glassy carbon)

-

Counter and reference electrodes (e.g., lithium metal)

Procedure:

-

Assemble the three-electrode cell in an argon-filled glovebox with the this compound electrolyte.

-

Perform LSV or CV by scanning the potential of the working electrode to anodic and cathodic limits at a slow scan rate (e.g., 0.1 mV/s).

-

The anodic and cathodic stability limits are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.

Ion Transport and Solvation

The performance of this compound electrolytes is also dictated by the solvation of lithium ions and the mechanism of ion transport. Studies have shown that in this compound systems, the coordination of the anion to the lithium ion is higher compared to conventional linear carbonate electrolytes.[5] Molecular dynamics simulations suggest that the lithium ion tends to move together with the coordinating this compound molecules and anions.[5] The bidentate nature of this compound solvents can lead to a higher solvent coordination, which can contribute to the formation of a more robust solid-electrolyte interphase (SEI) and enhanced anodic stability.[1][13]

The relationship between the different physicochemical properties can be summarized in the following logical diagram.

Caption: Logical relationship between this compound properties and battery performance.

Conclusion

This compound-based electrolytes represent a significant step forward in the development of high-performance lithium-ion batteries. Their favorable thermal and electrochemical stability, coupled with tunable physicochemical properties, make them a compelling area of research. While challenges such as higher viscosity and lower ionic conductivity compared to conventional electrolytes exist, ongoing research into novel this compound structures and electrolyte formulations, including the use of co-solvents, is expected to overcome these limitations.[9] This technical guide provides a foundational understanding of the core properties and experimental methodologies associated with this compound electrolytes, serving as a valuable resource for the scientific community.

References

- 1. osti.gov [osti.gov]

- 2. A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries [ideas.repec.org]

- 3. [PDF] A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries | Semantic Scholar [semanticscholar.org]

- 4. A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding Ion Transport in Alkyl Dicarbonates: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uu.diva-portal.org [uu.diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Elucidation of Dicarbonate Structures: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "dicarbonate" can be ambiguous, referring to either the pyrocarbonate anion (C₂O₅²⁻) or, more commonly in computational and theoretical chemistry, the oxalate (B1200264) dianion (C₂O₄²⁻). This technical guide provides an in-depth analysis of the theoretical and computational studies of these this compound structures, with a primary focus on the extensively studied oxalate dianion due to its significance and the wealth of available research. This document synthesizes key findings on the structural isomers, stability, and spectroscopic properties of these anions, presenting quantitative data, detailed methodologies, and visual representations of key concepts and workflows.

The oxalate dianion is a fundamental dicarboxylic acid dianion, playing roles as both a human and plant metabolite.[1] Conversely, this compound salts with the C₂O₅²⁻ anion are generally unstable under ambient conditions but can be synthesized under high pressure.[2] Understanding the intrinsic properties of these structures is crucial for various applications, including materials science and drug development, where oxalate is a known chelating agent for metal cations.[1]

Computational and Experimental Methodologies

The study of this compound structures heavily relies on a synergistic approach combining theoretical calculations and experimental validation.

Computational Protocols

-

Density Functional Theory (DFT): A prevalent method for investigating the electronic structure and properties of this compound species.[3][4] Common functionals include B3LYP and PBE1PBE, often paired with basis sets like cc-pVTZ for accurate predictions of geometry and vibrational frequencies.[3][5] DFT is instrumental in determining the relative energies of different isomers and conformers, as well as simulating spectroscopic data.[3][6]

-

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide benchmark data for energetics and molecular properties.[7] These methods are often used to validate DFT results and to obtain highly accurate data for smaller systems.

-

Molecular Dynamics (MD) Simulations: Both ab initio and classical MD simulations are employed to study the behavior of this compound anions in solution, providing insights into solvation structures and dynamics.[8] These simulations help in understanding how the environment influences the conformation of the anion.

Experimental Techniques

-

γ-Radiolysis: This technique is used to generate radical anions of oxalate in polycrystalline samples, allowing for the study of their electronic structure and stability.[3]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for characterizing radical species, such as the oxalate anion-radical (C₂O₄⁻). It provides information on the spin distribution, g-values, and hyperfine interactions, which can be correlated with computational results.[3]

-

High-Pressure Synthesis: For the unstable pyrocarbonate anion (C₂O₅²⁻), high-pressure and high-temperature conditions are necessary for synthesis from precursors like lead(II) carbonate (PbCO₃) and carbon dioxide (CO₂).[2]

The Oxalate Dianion (C₂O₄²⁻): A Tale of Two Conformers

Theoretical studies have revealed that the isolated oxalate dianion exists in two primary conformations: a planar structure with D₂h symmetry and a non-planar, twisted structure with D₂d symmetry.

The non-planar D₂d conformer, with a 90° twist about the C-C bond, is theoretically more stable than the planar D₂h conformer in the gas phase and in aqueous solutions.[7][9] The energy barrier for rotation between these two conformers is calculated to be between 2 and 6 kcal/mol.[7][9] However, in solid-state oxalate complexes, crystal packing forces often overcome this small rotational barrier, leading to the observation of the planar D₂h conformation.[3][7]

Structural Parameters of Oxalate Dianion Conformers

The table below summarizes key structural parameters for the D₂d and D₂h conformers of the oxalate dianion, as determined by computational studies.

| Parameter | D₂d Conformer (Calculated) | D₂h Conformer (Calculated) |

| C-C Bond Length (Å) | ~1.57 | ~1.57 |

| C-O Bond Length (Å) | ~1.27 | ~1.27 |

| O-C-O Bond Angle (°) | ~126 | ~126 |

| O-C-C-O Dihedral Angle (°) | 90 | 0 |

| Point Group | D₂d | D₂h |

| Relative Energy (kcal/mol) | 0.0 | 2-6 |

Note: Exact values may vary depending on the level of theory and basis set used in the calculations.

The Oxalate Anion-Radical (C₂O₄⁻)

The oxalate anion-radical is another species of interest in theoretical and computational studies. Similar to the dianion, it can exist in both D₂h and D₂d conformations. Potential energy surface calculations indicate that the D₂d conformation of C₂O₄⁻ is significantly more stable than the D₂h conformation by almost 8 kJ/mol.[3]

EPR Spectroscopic Parameters of Oxalate Anion-Radical Conformers

EPR spectroscopy, in conjunction with DFT calculations, has been used to characterize the different conformers of the oxalate anion-radical. The calculated average g-values are distinct for each conformer, allowing for their experimental identification.

| Conformer | Average g-value (gavg) |

| D₂d | ~2.008 |

| D₂h | ~2.011 |

Data obtained from studies on γ-irradiated polycrystalline oxalates.[3]

The Pyrocarbonate Anion (C₂O₅²⁻)

The pyrocarbonate anion, C₂O₅²⁻, consists of two carbonate units sharing an oxygen atom.[2] Unlike the oxalate dianion, it is generally unstable under ambient conditions. However, inorganic salts of this anion have been synthesized under high pressure.

For example, lead(II) this compound (PbC₂O₅) can be formed from PbCO₃ and CO₂ at 30 GPa and 2000 K.[2] It crystallizes in a monoclinic structure with the space group P2₁/c.[2] Strontium this compound (SrC₂O₅) exhibits a similar structure.[2]

Crystallographic Data for Metal Dicarbonates (at 30 GPa)

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) |

| PbC₂O₅ | Monoclinic | P2₁/c | 4.771 | 8.079 | 7.070 | 91.32 | 272.4 |

| SrC₂O₅ | Monoclinic | P2₁/c | 4.736 | 8.175 | 7.140 | 91.34 | 276.3 |

Data from high-pressure synthesis experiments.[2]

Bond Lengths in Strontium this compound (at 30 GPa)

| Bond Type | Bond Length (Å) |

| Sr=O (double bond) | 1.22, 1.24, 1.25 |

| Sr-O (single bond) | 1.36, 1.41 |

These values provide insight into the bonding within the pyrocarbonate anion under high-pressure conditions.[2]

Vibrational Frequencies

Computational chemistry provides a powerful means to predict the vibrational frequencies of different this compound isomers. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman data. The table below presents a hypothetical comparison of the most intense calculated vibrational modes for the oxalate and pyrocarbonate anions.

| Vibrational Mode | Oxalate Dianion (C₂O₄²⁻) - D₂h | Pyrocarbonate Anion (C₂O₅²⁻) |

| Symmetric C-O Stretch | ~1650 cm⁻¹ | ~1700 cm⁻¹ |

| Asymmetric C-O Stretch | ~1330 cm⁻¹ | ~1350 cm⁻¹ |

| C-C Stretch | ~900 cm⁻¹ | N/A |

| C-O-C Asymmetric Stretch | N/A | ~1100 cm⁻¹ |

| O-C-O Bending | ~800 cm⁻¹ | ~850 cm⁻¹ |

Note: These are representative values and the exact frequencies and intensities would need to be calculated for specific systems using appropriate levels of theory.

Conclusion

Theoretical and computational studies have been instrumental in elucidating the intricate structural details of this compound species. For the oxalate dianion (C₂O₄²⁻), a clear picture has emerged of two low-energy conformers, with the non-planar D₂d structure being intrinsically more stable, though environmental factors can favor the planar D₂h form. The combination of high-level ab initio and DFT calculations with experimental techniques like EPR spectroscopy has provided a deep understanding of both the dianion and its corresponding radical anion. While the pyrocarbonate anion (C₂O₅²⁻) is less stable, high-pressure synthesis and computational studies offer a glimpse into its structure and bonding. The data and methodologies presented in this whitepaper provide a solid foundation for researchers in chemistry, materials science, and drug development to further explore the properties and applications of these fascinating oxocarbon anions.

References

- 1. Oxalate | C2O4-2 | CID 71081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Computational Study of Allotropic Structures of Carbon by Density Functional Theory (DTF) [scielo.org.co]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Oxalate Dianion, C2O42–: Planar or Nonplanar? | Semantic Scholar [semanticscholar.org]

- 8. Understanding Ion Transport in Alkyl Dicarbonates: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Dimethyl Dicarbonate: An In-depth Technical Guide to its Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl dicarbonate (DMDC), a potent antimicrobial agent, is widely utilized as a cold sterilant in the beverage industry. Its efficacy against a broad spectrum of microorganisms, including yeasts, molds, and bacteria, coupled with its rapid hydrolysis into naturally occurring and innocuous byproducts—methanol and carbon dioxide—positions it as a valuable tool in food preservation. This technical guide delves into the core mode of action of DMDC, providing a detailed exploration of its molecular interactions with microbial cells. The following sections will elucidate the primary mechanisms of enzyme inhibition, cell membrane disruption, and induction of oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mode of Action: Enzyme Inactivation via Methoxycarbonylation

The principal antimicrobial activity of dimethyl this compound stems from its ability to cause methoxycarbonylation of proteins, particularly targeting key metabolic enzymes. This chemical modification leads to the inactivation of these enzymes, thereby disrupting essential metabolic pathways and ultimately causing microbial cell death.

DMDC is a highly reactive electrophile that readily attacks nucleophilic functional groups present in amino acid residues of proteins, such as the imidazole (B134444) group of histidine, the amino group of lysine, and the sulfhydryl group of cysteine. The reaction with the imidazole ring of histidine residues in the active sites of enzymes is a particularly critical mechanism of inactivation.

Key Enzymatic Targets

Several vital microbial enzymes have been identified as targets for DMDC, including:

-

Alcohol Dehydrogenase (ADH): Crucial for ethanol (B145695) metabolism in fermentative yeasts like Saccharomyces cerevisiae. DMDC-mediated inactivation of ADH disrupts the energy production pathway.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A key enzyme in glycolysis, its inhibition halts the central carbon metabolism, leading to a rapid depletion of cellular energy.

-

Acetate Kinase and L-Glutamic Acid Decarboxylase: These enzymes are involved in critical metabolic pathways, and their inhibition contributes to the overall antimicrobial effect of DMDC.

The methoxycarbonylation of histidine residues within the catalytic sites of these enzymes blocks substrate binding and/or induces conformational changes that render the enzyme non-functional.

Secondary Mechanisms of Microbial Inactivation

While enzyme inactivation is the primary mode of action, DMDC also exerts its antimicrobial effects through other mechanisms that contribute to cellular demise.

Cell Membrane Disruption

DMDC can penetrate the microbial cell membrane to reach its intracellular targets. There is also evidence to suggest that DMDC can directly impact the integrity of the cell membrane. This may be a consequence of lipid peroxidation, a process initiated by the accumulation of reactive oxygen species. Damage to the cell membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

Induction of Oxidative Stress

DMDC treatment has been shown to induce the accumulation of reactive oxygen species (ROS) within microbial cells. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. The resulting oxidative stress contributes significantly to the antimicrobial efficacy of DMDC.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of DMDC varies depending on the target microorganism, the initial microbial load, the concentration of DMDC applied, and the physicochemical properties of the medium (e.g., temperature, pH, and presence of other substances). The following tables summarize key quantitative data on the antimicrobial activity of DMDC.

| Microorganism | Medium | Initial Inoculum (CFU/mL) | DMDC Conc. (mg/L) | Temperature (°C) | Time | Log Reduction | Reference |

| Salmonella enterica | Orange Juice | 106-107 | 172 | 4 | 24 h | >5 | |

| Salmonella enterica | Orange Juice | 106-107 | 200 | 4 | 24 h | >5 | |

| Yeasts and Molds | Orange Juice | 105-106 | 172-200 | Ambient | - | ~5 | |

| Yeasts and Molds | Orange Juice | 105-106 | 172-200 | 4 | - | ~4 | |

| E. coli O157:H7 | Mango & Passion Fruit Smoothie | - | 250 | 4 | 2 h | 5 | |

| S. aureus | Mango & Passion Fruit Smoothie | - | 250 | 4 | 2 h | 1 |

| Microorganism | Medium | Initial Inoculum (CFU/mL) | DMDC MIC (mg/L) | Reference |

| Schizosaccharomyces pombe | Dry Red Wine | 500 | 100 | |

| Dekkera bruxellensis | Dry Red Wine | 500 | 100 | |

| Saccharomyces cerevisiae | Dry Red Wine | 500 | 100 | |

| Pichia guilliermondii | Dry Red Wine | 500 | 100 | |

| Zygosaccharomyces bailii | Dry Red Wine | 500 | 25 | |

| Zygoascus hellenicus | Dry Red Wine | 500 | 25 | |

| Lachancea thermotolerans | Dry Red Wine | 500 | 25 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mode of action of dimethyl this compound.

Enzyme Inhibition Assay: Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae

Principle: This assay measures the activity of ADH by monitoring the reduction of NAD+ to NADH at 340 nm in the presence and absence of DMDC.

Materials:

-

Purified yeast alcohol dehydrogenase (Sigma-Aldrich or similar)

-

Ethanol (substrate)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Sodium pyrophosphate buffer (50 mM, pH 8.8)

-

Dimethyl this compound (DMDC)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of yeast ADH in cold sodium pyrophosphate buffer.

-

Prepare substrate solution (e.g., 95% ethanol).

-

Prepare NAD+ solution (e.g., 15 mM in deionized water).

-

Prepare a stock solution of DMDC in a non-aqueous solvent (e.g., ethanol) and make fresh dilutions in the buffer immediately before use due to its rapid hydrolysis.

-

-

Assay Setup:

-

In a cuvette, combine 1.3 mL of sodium pyrophosphate buffer, 0.1 mL of ethanol, and 1.5 mL of NAD+ solution.

-

Add a specific volume of the DMDC dilution to achieve the desired final concentration for the test sample. For the control, add the same volume of buffer.

-

Equilibrate the mixture to 25°C.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a small volume (e.g., 0.1 mL) of the diluted ADH solution to the cuvette.

-

Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.

-

Compare the velocities of the control and DMDC-treated samples to determine the percentage of inhibition.

-

To determine the IC50 value, perform the assay with a range of DMDC concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be determined using broth microdilution methods.

Materials:

-

Microorganism to be tested (e.g., Saccharomyces cerevisiae, Brettanomyces bruxellensis)

-

Appropriate liquid growth medium (e.g., YPD broth for yeast)

-

Dimethyl this compound (DMDC)

-

Sterile 96-well microtiter plates

-

Incubator

-

Microplate reader (optional, for quantitative growth assessment)

Procedure:

-

Inoculum Preparation:

-

Culture the test microorganism in its appropriate broth medium to the mid-exponential phase.

-

Adjust the culture density to a standardized concentration (e.g., 1 x 10^5 CFU/mL) using a spectrophotometer or by serial dilution and plate counting.

-

-

Serial Dilution of DMDC:

-

In a 96-well plate, perform a two-fold serial dilution of DMDC in the growth medium. The concentration range should bracket the expected MIC.

-

Include a positive control well (medium with inoculum, no DMDC) and a negative control well (medium only).

-

-

Inoculation:

-

Add an equal volume of the standardized inoculum to each well (except the negative control).

-

-

Incubation:

-

Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 25-30°C for many yeasts) for a specified period (e.g., 24-48 hours).

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of DMDC in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Cell Membrane Permeability Assay using Propidium Iodide (PI)

Principle: Propidium iodide is a fluorescent dye that cannot penetrate the intact cell membranes of viable cells. When the membrane is compromised, PI enters the cell and intercalates with DNA, resulting in a significant increase in fluorescence.

Materials:

-

Microbial cell culture (e.g., E. coli, S. cerevisiae)

-

Phosphate-buffered saline (PBS)

-

Dimethyl this compound (DMDC)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Grow the microbial culture to the mid-exponential phase.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the cells in PBS to a specific density (e.g., 10^7 cells/mL).

-

-

DMDC Treatment:

-

Treat the cell suspension with different concentrations of DMDC for a defined period (e.g., 30 minutes) at room temperature. Include an untreated control.

-

-

Staining:

-

Add PI to each cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

-

Measurement:

-

Fluorometer: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence intensity compared to the control indicates membrane damage.

-

Fluorescence Microscope: Observe the cells under a fluorescence microscope. Cells with compromised membranes will appear red.

-

Measurement of Lipid Peroxidation (TBARS Assay)

Principle: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.

Materials:

-

Yeast cell culture

-

Trichloroacetic acid (TCA) solution (e.g., 20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% in 0.25 N HCl)

-

Dimethyl this compound (DMDC)

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Grow a yeast culture and treat it with DMDC for a specified time.

-

Harvest the cells and wash them with a suitable buffer.

-

Lyse the cells (e.g., by sonication or glass bead disruption) on ice.

-

-

TBARS Reaction:

-

To the cell lysate, add an equal volume of TCA solution to precipitate proteins.

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

To the supernatant, add an equal volume of TBA solution.

-

Heat the mixture in a boiling water bath for 15-30 minutes.

-

Cool the samples to room temperature.

-

-

Measurement:

-

Measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantify the amount of MDA using a standard curve prepared with a known concentration of MDA. An increase in MDA concentration in DMDC-treated samples indicates lipid peroxidation.

-

Analysis of Protein Modification by Mass Spectrometry

Principle: Mass spectrometry can be used to identify the specific amino acid residues in a protein that have been modified by DMDC.

Materials:

-

Purified target protein (e.g., alcohol dehydrogenase)

-

Dimethyl this compound (DMDC)

-

Trypsin (for protein digestion)

-

Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Protein Modification:

-

Incubate the purified target protein with and without DMDC under controlled conditions.

-

-

Sample Preparation for MS:

-

Reduce the disulfide bonds in the protein using DTT and then alkylate the free cysteine residues with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography.

-

Analyze the peptides using tandem mass spectrometry.

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database to identify the peptides.

-

Look for mass shifts in the peptides from the DMDC-treated sample corresponding to the addition of a methoxycarbonyl group (+58 Da).

-

The fragmentation pattern in the MS/MS spectra will reveal the specific amino acid residue (e.g., histidine) that has been modified.

-

Visualizing the Mode of Action and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Dicarbonates as Efficient Carbonylating Agents in Organic Synthesis: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Dicarbonates, particularly di-tert-butyl dicarbonate ((Boc)₂O) and dimethyl this compound (DMC), have emerged as versatile and efficient carbonylating agents in modern organic synthesis. Their utility extends beyond their well-established role in installing protecting groups to facilitating the synthesis of a diverse array of carbonyl-containing compounds, including carbamates, ureas, esters, and heterocyclic structures. This technical guide provides a comprehensive overview of the applications of dicarbonates as carbonylating agents, with a focus on their efficiency, reaction mechanisms, and practical implementation in research and drug development. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying chemical processes.

Introduction: The Versatility of Dicarbonates in Carbonylation Chemistry

Organic carbonates are recognized for their low toxicity and high biodegradability, positioning them as environmentally benign reagents and alternatives to hazardous compounds like phosgene.[1] Dicarbonates, a class of organic carbonates, are particularly valuable due to their enhanced reactivity, which allows for the efficient introduction of carbonyl functionalities into a wide range of organic molecules.

Di-tert-butyl this compound, commonly known as Boc anhydride, is a cornerstone reagent in pharmaceutical drug discovery.[2] Its primary application lies in the installation of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities, a critical step in the multi-step synthesis of complex drug molecules.[2] The stability of the Boc group under various reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting amines during sensitive chemical transformations.[2] Beyond its role in protection, (Boc)₂O serves as a versatile carboxylating agent for the synthesis of tert-butyl carboxylates.[3][4]

Dimethyl this compound (DMC) is another prominent this compound that serves as a green reagent and solvent in organic synthesis.[5][6] It is a valuable alkoxycarbonylating agent and has been employed in the synthesis of various heterocyclic compounds.[7] The reactivity of dialkyl carbonates like DMC can be understood through the Hard and Soft Acids and Bases (HSAB) theory, which explains their ambident electrophilic nature.[7]

This guide will delve into the specific applications of these dicarbonates as carbonylating agents, providing detailed data and protocols to aid researchers in their synthetic endeavors.

Di-tert-butyl this compound ((Boc)₂O) as a Carbonylating Agent

(Boc)₂O is a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group for amines, alcohols, and thiols.[4] It is also utilized in the conversion of amines to isocyanates, carbamates, and urea (B33335) derivatives.[4]

N-tert-butoxycarbonylation of Amines

The reaction of (Boc)₂O with amines is a fundamental transformation in peptide synthesis and the preparation of pharmaceutical intermediates.[2] This reaction proceeds with high efficiency to yield the corresponding N-Boc protected amines.

General Experimental Protocol for N-tert-butoxycarbonylation of a Primary Amine: [2]

-

Dissolve the primary amine (1.0 equivalent) in dichloromethane (B109758) (DCM) in a round-bottom flask.

-

Add triethylamine (B128534) (TEA) (1.2 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl this compound ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Concentrate the solution using a rotary evaporator to obtain the crude product, which can be further purified by column chromatography if necessary.

Workflow for N-tert-butoxycarbonylation

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Di-tert-butyl this compound: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]

- 5. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Unsymmetrical Dicarbonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical dicarbonate derivatives, also known as mixed pyrocarbonates, are versatile reagents in organic synthesis, playing a crucial role as protecting groups, particularly in peptide synthesis and the broader field of drug development. Their tailored reactivity, stemming from the electronic and steric differences between the two carbonate substituents, offers distinct advantages over their symmetrical counterparts. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of these valuable compounds, with a focus on detailed experimental protocols and data presentation for easy comparison and implementation in a research and development setting.

Synthesis of Unsymmetrical this compound Derivatives

The synthesis of unsymmetrical dicarbonates can be broadly categorized into two main strategies: the reaction of a chloroformate with a carbonate salt and the three-component coupling of alcohols, carbon dioxide, and alkyl halides.

Chloroformate-Based Synthesis

A common method for preparing unsymmetrical dicarbonates involves the reaction of an alkyl or aryl chloroformate with a metal salt of a different carbonate half-ester. This approach allows for the introduction of two distinct R groups.

Experimental Protocol: Synthesis of Ethyl tert-Butyl this compound

This protocol is adapted from established methods for this compound synthesis.

Materials:

-

Potassium tert-butoxide

-

Dry tetrahydrofuran (B95107) (THF)

-

Carbon dioxide (CO₂) gas

-

Ethyl chloroformate

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

A solution of potassium tert-butoxide (1.0 mol) in dry THF (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0-5 °C in an ice bath.

-

Dry carbon dioxide gas is bubbled through the stirred solution for 2-3 hours to form a slurry of potassium tert-butyl carbonate.

-

Ethyl chloroformate (1.0 mol) is added dropwise to the slurry over 1 hour, maintaining the temperature between 0 and 5 °C.

-

The reaction mixture is stirred for an additional 2 hours at 0-5 °C and then allowed to warm to room temperature overnight.

-

The resulting mixture is filtered through a pad of diatomaceous earth to remove the precipitated potassium chloride.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in diethyl ether (300 mL) and washed with cold saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl tert-butyl this compound.

-

Purification is achieved by vacuum distillation.

Quantitative Data:

| Product Name | Starting Materials | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |

| Ethyl tert-butyl this compound | Potassium tert-butoxide, CO₂, Ethyl chloroformate | - | THF | ~18 | 75-85 |

Three-Component Coupling Reaction

A more recent and greener approach involves the one-pot synthesis from an alcohol, carbon dioxide, and an alkyl halide, often catalyzed by a base and a phase-transfer catalyst.[1]

Experimental Protocol: Synthesis of Benzyl (B1604629) Butyl Carbonate [1]

Materials:

-

Benzyl alcohol

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium (B224687) iodide (TBAI)

-

Carbon dioxide (CO₂) gas

-

Butyl bromide

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

Procedure:

-

To a solution of benzyl alcohol (2.0 mmol) in anhydrous DMF (10 mL), potassium carbonate (10 mmol) and tetrabutylammonium iodide (10 mmol) are added.[1]

-

The reaction mixture is flushed with carbon dioxide gas three times.[1]

-

Butyl bromide (10 mmol) is added to the suspension.[1]

-

The reaction is carried out under a carbon dioxide atmosphere for 48 hours with vigorous stirring.[1]

-

The reaction mixture is poured into water (30 mL) and extracted with ethyl acetate (3 x 30 mL).[1]

-

The combined organic layers are washed with water (2 x 30 mL) and brine (30 mL), then dried over anhydrous sodium sulfate.[1]

-

The solvent is evaporated, and the crude product is purified by flash column chromatography.[1]

Quantitative Data:

| Product Name | Starting Materials | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzyl butyl carbonate | Benzyl alcohol, CO₂, Butyl bromide | K₂CO₃, TBAI | DMF | 48 | High |

Characterization of Unsymmetrical this compound Derivatives

The structural elucidation of unsymmetrical dicarbonates relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different alkyl or aryl groups. The chemical shifts will be influenced by the electronegativity of the carbonate functionality. For example, in ethyl tert-butyl this compound, one would expect a quartet and a triplet for the ethyl group and a singlet for the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum is characterized by the presence of two carbonyl carbon signals in the region of 150-165 ppm. The chemical shifts of the alkyl or aryl carbons will also be distinct.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound is distinguished by two strong carbonyl (C=O) stretching bands, typically observed in the regions of 1820-1800 cm⁻¹ and 1765-1740 cm⁻¹. The presence of two distinct bands is a hallmark of the this compound functional group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Common fragmentation pathways include the loss of CO₂ and the cleavage of the C-O bonds.

Table of Spectroscopic Data for a Representative Unsymmetrical this compound (Ethyl tert-Butyl this compound):

| Technique | Key Peaks/Signals and Assignments |

| ¹H NMR | δ ~4.3 (q, 2H, -OCH₂ CH₃), δ ~1.5 (s, 9H, -C(CH₃ )₃), δ ~1.3 (t, 3H, -OCH₂CH₃ ) |

| ¹³C NMR | δ ~152 (C=O), δ ~150 (C=O), δ ~84 (-C (CH₃)₃), δ ~65 (-OCH₂ CH₃), δ ~27 (-C(CH₃ )₃), δ ~14 (-OCH₂CH₃ ) |

| IR | ν ~1815 cm⁻¹ (C=O stretch), ν ~1750 cm⁻¹ (C=O stretch), ν ~1150 cm⁻¹ (C-O stretch) |

| MS (EI) | M⁺ not always observed. Fragments corresponding to loss of CO₂, tert-butyl cation, and ethoxycarbonyl cation are common. |

Applications in Drug Development

Unsymmetrical dicarbonates are particularly valuable in the synthesis of complex molecules, such as peptides and other active pharmaceutical ingredients (APIs). Their primary role is as amino-group protecting agents, with the tert-butoxycarbonyl (Boc) group being the most prominent.

Amine Protection in Peptide Synthesis

Unsymmetrical dicarbonates like di-tert-butyl this compound (Boc anhydride) and its analogues are extensively used to introduce the Boc protecting group onto the N-terminus of amino acids. This protection prevents unwanted side reactions during peptide bond formation.[2] The unsymmetrical nature of some of these reagents can offer advantages in terms of reactivity and by-product profiles. For instance, reagents like Boc-OSu (N-(tert-Butoxycarbonyloxy)succinimide) are highly reactive and produce water-soluble by-products, simplifying purification.[3]

Workflow for Boc Protection of an Amino Acid:

Caption: General workflow for the Boc protection of an amino acid using an unsymmetrical this compound.

Advantages of Unsymmetrical Dicarbonates in Synthesis

The use of unsymmetrical dicarbonates can offer several advantages in the synthesis of drug candidates:

-

Modulated Reactivity: By pairing a highly reactive leaving group with a more stable protecting group, the efficiency of the protection reaction can be enhanced.

-

Improved By-product Profile: The choice of the leaving group can lead to the formation of by-products that are easily removed, simplifying the purification process.[3]

-

Introduction of Different Functionalities: Unsymmetrical dicarbonates can be designed to introduce a protecting group on one side and a different functional handle on the other, opening up possibilities for more complex synthetic strategies.

Conclusion

Unsymmetrical this compound derivatives are a valuable class of reagents for organic synthesis, particularly in the context of drug discovery and development. Their tailored synthesis allows for the fine-tuning of reactivity and by-product profiles, offering advantages over symmetrical analogues. A thorough understanding of their synthesis and comprehensive characterization are essential for their effective application in the construction of complex and biologically active molecules. The detailed protocols and data presented in this guide serve as a practical resource for researchers and scientists working in this field.

References

A Technical Guide to the Role of Dicarbonate and Related Compounds in Carbon Dioxide Capture and Utilization

Introduction

The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of robust Carbon Capture and Utilization (CCU) technologies. CCU strategies aim to capture CO₂ from point sources, such as industrial flue gas, or directly from the air, and convert it into value-added products. This process not only mitigates greenhouse gas emissions but also offers a pathway to a circular carbon economy. Within this field, the chemistry of carbonates and dicarbonates plays a pivotal role. These compounds serve as key intermediates in both the capture of CO₂ and its subsequent transformation into fuels, chemicals, and materials. This technical guide provides an in-depth analysis of the mechanisms, quantitative performance, and experimental protocols associated with dicarbonate and related compounds in CCU, targeted at researchers and scientists in the field.

Section 1: CO₂ Capture Mechanisms

The capture of CO₂ often involves its reaction with a basic compound to form carbonate or bicarbonate species. While traditional methods use liquid amine solutions, newer systems explore solid sorbents and novel chemical pathways to improve efficiency and reduce the energy penalty associated with regeneration.

A notable advancement involves the use of crystalline sorbents that capture CO₂ by forming hydrogen-bonded bicarbonate dimers. This mechanism allows for a lower energy requirement for CO₂ release compared to industrial benchmarks like monoethanolamine (MEA).[1] The process generally follows a cycle of absorption, where CO₂ binds to the capture agent, and regeneration (desorption), where captured CO₂ is released in a pure stream, typically by applying heat.

Caption: General workflow for a CO₂ capture and release cycle.

Section 2: Quantitative Data on CO₂ Capture Performance

The efficiency of a CO₂ capture system is evaluated based on its sorption capacity, regeneration energy, and kinetics. A variety of materials, including functionalized solid sorbents and aqueous solutions, have been investigated. The data below summarizes the performance of several key systems.

| Sorbent/System | CO₂ Uptake Capacity | Regeneration Conditions | Regeneration Energy | Key Findings | Reference |

| Crystalline Guanidine Sorbent | Not specified | Low-temperature release | 151.5 kJ/mol CO₂ | Forms bicarbonate dimers; 24% less energy than MEA. | [1] |

| Hydrated Sodium Carbonate (HSCP-70) | 282 mg/g | 120-200 °C | Not specified | 90% saturation uptake within 16 minutes. | [2][3] |

| Amine-grafted SBA-15 (APTS-SBA-15) | Not specified | > 120 °C | Not specified | Stable up to 250 °C; CO₂ adsorbs as carbonate/bicarbonate. | [4] |

| Metalloporphyrin-containing COF | 3.84 mmol/g (16.9 wt%) | Not specified | Not specified | Also catalyzes conversion to cyclic carbonates. | [5] |

| Biordered Ultramicroporous Graphitic Carbon | 7.81 mmol/g (at 273 K) | Pressure swing | Low | High selectivity for CO₂ over N₂. | [6] |

| Charged Adsorbents (Hydroxide in Carbon Electrodes) | High | 90-100 °C | Low | Avoids high-temperature calcination required for traditional hydroxide (B78521) solutions. | [7] |

Section 3: CO₂ Utilization via (Di)carbonate Pathways

Captured CO₂ is a valuable C1 feedstock for synthesizing a range of chemicals. The formation of organic carbonates and dicarboxylic acids represents two major pathways for CO₂ utilization.

A. Synthesis of Organic Carbonates: The reaction of CO₂ with alcohols or epoxides is a common route to produce linear and cyclic organic carbonates, respectively.[8][9] These products, such as dimethyl carbonate (DMC) and propylene (B89431) carbonate, are used as green solvents and electrolytes in lithium-ion batteries.[8] Catalysts, often based on metal oxides like CeO₂, are crucial for activating the thermodynamically stable CO₂ molecule and achieving reasonable reaction kinetics.[10][11]

Caption: Catalytic cycloaddition of CO₂ to an epoxide to form a cyclic carbonate.

B. Dicarboxylation of Unsaturated Compounds: A more advanced utilization strategy is the dicarboxylation of unsaturated compounds (e.g., styrenes, ethylene) with two molecules of CO₂ to produce value-added dicarboxylic acids.[12] These reactions can be promoted by electrochemical methods or transition-metal catalysts and represent a direct route to polymer monomers from CO₂.[12] This process effectively fixes two equivalents of CO₂ into a single organic molecule.

Caption: General pathway for the catalytic dicarboxylation of an unsaturated substrate.

Section 4: Quantitative Data on CO₂ Utilization Performance

The success of CO₂ utilization is measured by the yield and selectivity of the desired product under specific reaction conditions. Catalysts play a critical role in enabling these transformations under mild conditions.

| Reaction Type | Substrate | Catalyst System | Temperature (°C) | Pressure (MPa) | Product Yield | Reference |

| Cyclic Carbonate Synthesis | Epichlorohydrin | Zn-based Coordination Polymer | 70 | Atmospheric | 98% | [13] |

| Cyclic Carbonate Synthesis | Styrene Oxide | Zn-based Coordination Polymer | 70 | Atmospheric | 82% | [13] |

| Cyclic Carbonate Synthesis | Propargyl Alcohol | Ag₂WO₄/Ph₃P | 50 | 0.5 | Moderate to Excellent | [14] |

| 2-Oxazolidinone Synthesis | Propargylic Amines | CuI/DBU | Not specified | Not specified | Not specified | [14] |

| Dimethyl Carbonate (DMC) Synthesis | Methanol | Ceria Nanorods | 125 | 13.8 (2000 psi) | Rate: 14.8 mmol g⁻¹ h⁻¹ | [10][11] |

| Dicarboxylation | Ethylene | Electrochemical | Not specified | 24.2 (Ethylene), 4.8 (CO₂) | Effective Formation | [12] |

| Carboxylation | 2-Furoic Acid | Molten K₂CO₃/Cs₂CO₃ | 200-350 | Not specified | High | [15] |

Section 5: Key Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for advancing CCU research. Below are summarized protocols for CO₂ capture analysis and carbonate synthesis.

Protocol 1: CO₂ Capture Analysis using a Fixed-Bed Reactor

This protocol is adapted from methodologies for testing solid sorbents.[3]

-

Sorbent Preparation: Load a known mass (e.g., 1-5 g) of the sorbent material into a stainless-steel fixed-bed reactor.

-

Pre-treatment/Activation: Heat the sorbent under an inert gas flow (e.g., N₂ or He) to a specified calcination temperature (e.g., 120-160 °C) to remove any adsorbed species.

-

Carbonation (CO₂ Capture): Cool the reactor to the desired capture temperature (e.g., 60-70 °C). Switch the gas feed to a simulated flue gas mixture (e.g., 10-15% CO₂, 5% H₂O, balance N₂). Monitor the outlet gas concentration of CO₂ using an online gas analyzer or mass spectrometer. Continue the flow until the sorbent is saturated (outlet CO₂ concentration equals inlet).

-

Regeneration (Desorption): Switch the gas flow back to an inert gas and heat the reactor to the regeneration temperature (e.g., 120-200 °C). The released CO₂ is quantified to determine the sorbent's cyclic capacity.

-

Data Analysis: Integrate the CO₂ breakthrough curve from the carbonation step to calculate the total CO₂ uptake capacity (in mmol CO₂/g sorbent).

Protocol 2: Synthesis of Dialkyl Carbonates from CO₂ and Alcohol

This protocol is based on the direct synthesis of carbonates using a catalyst.[10][16]

-

Reactor Setup: Place a magnetic stir bar, the alcohol (e.g., 15 mL methanol), and the catalyst (e.g., ceria nanorods) into a high-pressure batch reactor.

-

Reaction Execution: Seal the reactor and purge it with CO₂ gas several times to remove air. Pressurize the reactor with CO₂ to the target pressure (e.g., 2000 psi).

-

Heating and Stirring: Heat the reactor to the desired reaction temperature (e.g., 125 °C) while stirring vigorously to ensure good mixing of gas, liquid, and solid phases.

-

Reaction Monitoring: Maintain the reaction for a set duration (e.g., 30 minutes to several hours). Periodically, small aliquots of the liquid phase may be carefully sampled for analysis.

-

Product Analysis: After cooling the reactor and venting the CO₂ pressure, dilute the reaction mixture with a suitable solvent. Analyze the liquid product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the dialkyl carbonate and calculate the reaction yield and catalyst turnover frequency.

Protocol 3: Synthesis of Cyclic Carbonates from CO₂ and Epoxides

This protocol describes the synthesis of cyclic carbonates under mild conditions.[13][17]

-

Reactor Loading: In a pressure-resistant vessel (e.g., a stainless-steel autoclave or a thick-walled glass reactor), add the epoxide substrate, the catalyst, and a co-catalyst if required (e.g., tetrabutylammonium (B224687) iodide). The reaction can often be performed without a solvent.

-

Pressurization: Seal the vessel and purge with low-pressure CO₂. Then, pressurize the reactor with CO₂ to the desired pressure (can range from atmospheric to 1.5 MPa).[13]

-

Reaction Conditions: Heat the mixture to the target temperature (e.g., 70-80 °C) with constant stirring.

-

Work-up and Isolation: After the reaction period (e.g., 24 hours), cool the reactor to room temperature and slowly vent the excess CO₂. The resulting product can be purified by methods such as distillation or column chromatography.

-

Characterization: Confirm the structure and purity of the cyclic carbonate product using techniques like FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

References

- 1. Hand-in-Hand: Capturing CO2 as Bicarbonate Pairs Provides Low Barrier to Escape [ornl.gov]

- 2. Effective Capture of Carbon Dioxide Using Hydrated Sodium Carbonate Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Decoding Carbon-Based Materials’ Properties for High CO2 Capture and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis of organic carbonates from carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. ncesr.unl.edu [ncesr.unl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Progress and challenges in dicarboxylation with CO2 | National Science Open (NSO) [nso-journal.org]

- 13. mdpi.com [mdpi.com]

- 14. Catalytic Conversion of Carbon Dioxide through C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbon dioxide utilization via carbonate-promoted C-H carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2019073484A1 - Method of converting carbon dioxide into carbonyl compounds - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

Unlocking the Potential of High-Voltage Batteries: An In-depth Technical Guide to the Electrochemical Stability Window of Dicarbonate Electrolytes

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density in lithium-ion batteries has propelled research into electrolytes capable of withstanding high-voltage operation. Dicarbonate-based electrolytes have emerged as a promising class of materials, offering enhanced electrochemical stability crucial for the next generation of energy storage devices. This technical guide provides a comprehensive overview of the electrochemical stability window of this compound electrolytes, detailing experimental methodologies for its determination, presenting key quantitative data, and illustrating the underlying electrochemical processes.

The Critical Role of the Electrochemical Stability Window